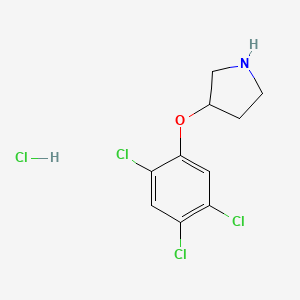![molecular formula C15H24ClNO B1397708 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220034-13-8](/img/structure/B1397708.png)
4-[(4-Propylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, also known as 4-PPMP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of piperidine, a cyclic compound with six carbon atoms in a ring structure, and has a hydrochloride group attached to the nitrogen atom. 4-PPMP is a white crystalline solid with a melting point of 155-156°C and a molecular weight of 248.7 g/mol. It is soluble in water and ethanol, and is relatively stable in air.
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Potential
- NMDA Antagonism for Neuroprotection: Compounds similar to 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, such as CP-101,606, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showcasing promise as neuroprotective agents. This class of compounds can protect neurons from glutamate toxicity, which is crucial in neurological conditions like stroke or neurodegenerative diseases (Chenard et al., 1995).
2. Antihypertensive and Cardiovascular Applications
- Calcium-Channel Blocking Activity: Research on related 4-piperidines indicates potential applications in hypertension management through calcium-channel-blocking activity. Such compounds are effective in antagonizing calcium-induced contractions in rabbit aortic strips, suggesting their role in managing blood pressure levels (Shanklin et al., 1991).
3. Potential in Cancer Therapy
- Cytotoxic and Anticancer Agents: Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which are structurally similar to 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, have shown significant cytotoxicity toward various cancer cells. Such compounds could represent a novel class of cytotoxic agents for cancer therapy (Dimmock et al., 1998).
4. Acetylcholinesterase Inhibition
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds show potential as therapeutic agents in conditions like Alzheimer's disease where AChE inhibition is a key treatment strategy (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
4-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-13-4-6-15(7-5-13)17-12-14-8-10-16-11-9-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABBGXNDTHCPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220034-13-8 | |
| Record name | Piperidine, 4-[(4-propylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397626.png)
![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397628.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)